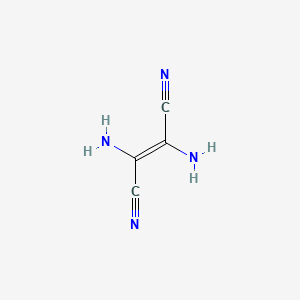

2,3-Diamino-2-butenedinitrile

描述

Significance in Organic Synthesis and Materials Science

Diaminomaleonitrile (B72808) is a highly valuable precursor in organic synthesis, particularly for the creation of heterocyclic compounds. wikipedia.org Its structure makes it an ideal starting point for synthesizing nitrogen-containing rings such as imidazoles, pyrazines, and purines. sci-hub.segoogle.com The reactivity of its amino and nitrile groups allows for a variety of chemical transformations, making it a versatile building block. ontosight.ai For instance, it can undergo reaction with glyoxal (B1671930) to form 2,3-diaminopyrazine, a reaction that was historically important in confirming the cis-configuration of DAMN's amino groups. wikipedia.org

In the realm of materials science, DAMN is gaining increasing attention. It can be used to prepare a range of materials, including polymers, dyes, and pigments, owing to its ability to form conjugated systems. ontosight.ai The polymerization of DAMN, which can be initiated thermally or through solvothermal methods, produces polymers with interesting properties. acs.orgcsic.esnih.gov These DAMN-based polymers have shown potential for applications as semiconductors, capacitors, and in the development of biosensors. acs.orgcsic.esmdpi.com For example, polymers synthesized in bulk have been used to modify electrodes for biosensor applications, while those produced under hydrothermal conditions exhibit capacitive performance. mdpi.com The compound's derivatives, created through Schiff base reactions, have also been investigated as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net

Table 1: Applications of 2,3-Diamino-2-butenedinitrile (B1144326) (DAMN) in Synthesis and Materials

| Category | Application | Description | References |

| Organic Synthesis | Heterocycle Precursor | Starting material for the synthesis of imidazoles, pyrazines, and purines. | wikipedia.orgsci-hub.segoogle.com |

| Chemical Intermediate | A versatile building block for synthesizing more complex organic molecules. | ontosight.aiorgsyn.org | |

| Materials Science | Polymer Synthesis | Monomer for creating conjugated polymers via thermal, bulk, or solvothermal polymerization. | acs.orgcsic.esnih.govsmolecule.com |

| Semiconductors | DAMN-based polymers exhibit semiconducting properties. | acs.orgcsic.esmdpi.com | |

| Energy Storage | Polymers derived from DAMN show potential for use in capacitors. | acs.orgcsic.esmdpi.com | |

| Biosensors | Used to modify electrodes for the development of biosensors. | acs.orgcsic.esmdpi.com | |

| Dyes and Pigments | Serves as a precursor for dyes and pigments due to its conjugated system. | ontosight.ai | |

| Solar Cells | DAMN derivatives have been designed for use as sensitizers in dye-sensitized solar cells (DSSCs). | researchgate.net |

Role in Prebiotic Chemistry and Astrochemistry

DAMN is a molecule of profound interest in studies on the origin of life. wikipedia.org Since the 1960s, it has been considered a crucial intermediate in the prebiotic synthesis of essential biological molecules, particularly nucleobases. wikipedia.org As a tetramer of hydrogen cyanide (HCN), a simple molecule believed to be abundant on the early Earth and observed in the interstellar medium, DAMN represents a plausible step in the chemical evolution from simple precursors to complex biomolecules. wikipedia.orgacs.orgnih.gov

Research has shown that DAMN can be photochemically converted into 4-aminoimidazole-5-carbonitrile (AICN) upon exposure to UV light. wikipedia.orgmdpi.com AICN is a direct precursor to purines, such as adenine (B156593) and guanine. unitus.itrsc.orgacs.org This photochemical pathway is considered a key step in the abiotic formation of purine (B94841) nucleobases on early Earth. mdpi.comresearchgate.net Furthermore, the hydrolysis of DAMN under acidic conditions has been suggested as a potential prebiotic source of amino acids like glycine, alanine, and aspartic acid. wikipedia.org The versatility of DAMN is further highlighted by its ability to participate in multicomponent reactions to form not only imidazole (B134444) derivatives but also pyrimidine (B1678525) and purine derivatives, which are analogues of peptide nucleic acid building blocks. unitus.it

In the context of astrochemistry, the prevalence of HCN and its oligomers in space has led to the hypothesis that DAMN and its higher polymers could be components of the dark material observed in comets. wikipedia.org It is theorized that such HCN-based polymers may have been delivered to the early Earth's surface. wikipedia.org The study of DAMN also extends to its potential role in the formation of other interstellar molecules. nih.gov For example, it has been proposed that aminoacetonitrile (B1212223), another molecule of astrochemical interest, may react with cyanogen (B1215507) to form DAMN, which then reacts with HCN to produce adenine. arxiv.orgoup.com

Table 2: Role of DAMN in Prebiotic Synthesis Pathways

| Product | Pathway | Significance | References |

| Purine Nucleobases | Photochemical rearrangement of DAMN to 4-aminoimidazole-5-carbonitrile (AICN), a purine precursor. | A key step in the abiotic synthesis of adenine and other purines on early Earth. | wikipedia.orgmdpi.comresearchgate.netceitec.eu |

| Amino Acids | Acidic hydrolysis of DAMN. | A potential prebiotic source for simple amino acids such as aspartic acid, alanine, and glycine. | wikipedia.org |

| Pyrimidine Derivatives | Multicomponent reaction involving DAMN under photochemical conditions. | Demonstrates a pathway to pyrimidine structures from a common prebiotic precursor. | unitus.it |

| Adenine (Astrochemistry) | Reaction of aminoacetonitrile with cyanogen to form DAMN, followed by reaction with HCN. | A proposed mechanism for the formation of adenine in hot molecular cores in the interstellar medium. | arxiv.orgoup.com |

Isomeric Forms and Tautomerism Research

This compound exists in two primary geometric isomeric forms: the cis-isomer, which is diaminomaleonitrile (DAMN), and the trans-isomer, known as diaminofumaronitrile (DAFN). mdpi.com The DAMN isomer, with C₂ symmetry, is characterized by an intramolecular hydrogen-bond-like interaction between the amino groups. mdpi.com The DAFN isomer can exist in two low-energy, nearly planar conformations. mdpi.com

Research has demonstrated that DAMN can be converted to its trans-isomer, DAFN, through a well-known cis-trans photoisomerization process when exposed to UV light. mdpi.comceitec.eu This isomerization is a critical intermediate step in certain prebiotic chemical pathways, as DAFN can then undergo further photochemical conversion to the cyclic imidazole derivative 4-amino-1H-imidazole-5-carbonitrile (AICN). mdpi.comresearchgate.net

In addition to geometric isomerism, tautomerism is a significant aspect of DAMN's chemistry. Studies involving the UV irradiation of DAMN monomers isolated in low-temperature argon matrices have revealed a photoinduced hydrogen-atom transfer. mdpi.comresearchgate.net This process involves the transfer of a hydrogen atom from one of the amino groups to a nitrogen atom on an adjacent nitrile group, resulting in the formation of a ketenimine tautomer. mdpi.comresearchgate.net The identification of this tautomer was confirmed by comparing its experimental IR spectrum with theoretically predicted spectra. mdpi.comresearchgate.net The ketenimine itself can exist in several isomeric forms depending on the configuration around its double bonds. researchgate.netresearchgate.net

Table 3: Isomers and Tautomers of this compound

| Name | Type | Description | Formation/Conversion | References |

| Diaminomaleonitrile (DAMN) | cis Isomer | The (Z)-isomer of this compound. | Formed from HCN oligomerization. Can be photochemically converted to DAFN. | wikipedia.orgmdpi.compharmacompass.com |

| Diaminofumaronitrile (DAFN) | trans Isomer | The (E)-isomer of this compound. | Generated via UV-induced photoisomerization of DAMN. Can photochemically convert to AICN. | mdpi.comceitec.eu |

| Ketenimine Tautomer | Tautomer | Formed by intramolecular hydrogen transfer from an amino group to a nitrile group. | Generated upon UV irradiation of DAMN. | mdpi.comresearchgate.netresearchgate.net |

| 4-Amino-1H-imidazole-5-carbonitrile (AICN) | Cyclization Product | An imidazole derivative formed from the isomeric family. | Formed via photochemical conversion of the DAFN isomer. | wikipedia.orgmdpi.comresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

(E)-2,3-diaminobut-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZSNGJNFHWQDC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=C(/C#N)\N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Diamino 2 Butenedinitrile

Historical and Classical Synthesis Approaches

The foundational methods for synthesizing 2,3-Diamino-2-butenedinitrile (B1144326), also known as diaminomaleonitrile (B72808) (DAMN), have been well-established for decades. These classical routes primarily involve the polymerization of hydrogen cyanide or the conversion of alternative precursors.

Hydrogen Cyanide Polymerization Pathways

This compound is the formal tetramer of hydrogen cyanide (HCN). wikipedia.org Its synthesis via the oligomerization of HCN is a classical and significant pathway. This process is typically base-catalyzed and can proceed in a variety of conditions. Early methods often resulted in low conversions. vulcanchem.com

A notable advancement in this method involves the polymerization of hydrogen cyanide in the presence of a polar aprotic solvent and a basic material as a catalyst, which allows for the rapid production of diaminomaleonitrile in high yields. mdpi.com The reaction rate is proportional to the product of the cyanide ion and hydrogen cyanide concentrations. mdpi.com The ubiquity of HCN in various environments has also made its polymerization a subject of interest in prebiotic chemistry. wikipedia.orgmdpi.com

Table 1: Selected Conditions for Hydrogen Cyanide Polymerization to this compound

| Catalyst/Co-catalyst | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Basic material (e.g., NaCN, KCN, NaOH, KOH) | Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | 25 to 150 | Not specified; described as "short" | High | mdpi.com |

| Basic catalyst and Cyanogen (B1215507) or Diiminosuccinonitrile (B1215917) | Various (e.g., trimethylamine, toluene) | -40 to 25 | 2 to 24 hours | Up to 79% (based on co-catalyst) | nih.gov |

| Alkylaluminum compounds | Not specified | Not specified | Not specified | Not specified | nih.gov |

Alternative Precursor Routes (e.g., from Diiminosuccinonitrile, Acetone (B3395972) Cyanohydrin)

Beyond the direct polymerization of HCN, alternative precursors have been effectively used for the synthesis of this compound.

From Diiminosuccinonitrile (DISN): One significant route is the hydrogenation of diiminosuccinonitrile. wikipedia.org Another method involves the chemical reduction of DISN. nih.govacs.org A patented process describes the base-catalyzed preparation of diaminomaleonitrile from diiminosuccinonitrile and hydrogen cyanide at temperatures ranging from 0 to 200°C. nih.gov This reaction can be seen as a chemical reduction of DISN by hydrogen cyanide. nih.gov

From Acetone Cyanohydrin: this compound can also be synthesized from acetone cyanohydrin. This process can be achieved through organosulfur catalysis. wikipedia.org A patented method details the reaction of acetone cyanohydrin in the presence of a catalyst, such as sodium cyanide, and an additive like methanethiol, in an autoclave. This approach has been shown to produce high yields of the target compound. nih.govacs.org

Table 2: Synthesis of this compound from Alternative Precursors

| Precursor | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Diiminosuccinonitrile | Hydrogen Cyanide, Trimethylamine | Trimethylamine | -10 | 4 hours | 79% | nih.gov |

| Acetone Cyanohydrin | Sodium Cyanide, Methanethiol | Acetone Cyanohydrin (as solvent) | 60 | 2 hours | 88% | nih.govacs.org |

| Acetone Cyanohydrin | Sodium Cyanide | Acetone Cyanohydrin (as solvent) | 70 | 4 hours | 85% | acs.org |

| Acetone Cyanohydrin | Triethylamine (B128534) | Acetone Cyanohydrin (as solvent) | 40 | 4 hours | 83% | acs.org |

Modern and Advanced Synthesis Techniques

While classical methods for the synthesis of this compound are well-documented, investigations into modern synthetic techniques such as solvothermal, microwave-assisted, and solid-state polymerization have primarily focused on the polymerization of this compound to create novel materials, rather than its synthesis from precursors.

Microwave-Assisted Polymerization (MWR)

Microwave-assisted synthesis is a modern technique known for accelerating chemical reactions. In the context of this compound, research has been directed towards its microwave-driven polymerization. This method has been used to synthesize semiconducting polymeric submicron particles from the diaminomaleonitrile monomer. eurekaselect.comoatext.comnih.gov The use of microwave radiation in this context offers advantages such as significantly reduced reaction times and improved monomer conversion compared to conventional thermal methods. oatext.com The existing literature does not, however, detail a microwave-assisted method for the initial synthesis of this compound from its precursors.

Solid-State Polymerization (SSP) Investigations

Investigations into solid-state reactions involving this compound have focused on its ability to undergo bulk thermal polymerization in the solid state. nih.govacs.org This process is typically initiated by thermal activation and leads to the formation of polymers. While solid-phase synthesis is a well-established technique for other organic molecules like oligonucleotides, there is a lack of specific research findings detailing the synthesis of the this compound monomer through a solid-state polymerization or mechanochemical approach from simpler precursors. atdbio.com

One-Pot Reaction Strategies

Another significant one-pot strategy starts from ketone cyanohydrins, such as acetone cyanohydrin. This method avoids the direct handling of highly toxic hydrogen cyanide gas. The reaction proceeds in the presence of a catalyst, leading to the formation of this compound and the regeneration of the starting ketone. acs.orggoogle.com A patent describes a method where acetone cyanohydrin is treated with a catalyst system to yield the desired product. google.com This process is advantageous as it utilizes a more manageable cyanide source.

The following table summarizes representative one-pot reaction strategies for the synthesis of this compound.

Table 1: One-Pot Synthesis of this compound

| Starting Material(s) | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acetone Cyanohydrin | Sodium Cyanide (NaCN), Thiomethanethiol | None (neat) | 60°C | 88% | google.com |

| Acetone Cyanohydrin | Triethylamine | None (neat) | 40°C | - | google.com |

| Hydrogen Cyanide (HCN) | Base (e.g., amines) | Water or Organic Solvents | Varies | - | wikipedia.orgacs.org |

| Diiminosuccinonitrile (DISN) | Hydrogenation | Varies | Varies | - | acs.org |

Detailed research findings indicate that the choice of catalyst and reaction conditions plays a crucial role in the outcome of these one-pot syntheses. For instance, in the method starting from acetone cyanohydrin, the use of a basic catalyst like triethylamine or a combination of sodium cyanide and an organosulfur compound like thiomethanethiol facilitates the reaction. acs.orggoogle.com The reaction starting from acetone cyanohydrin, sodium cyanide, and thiomethanethiol resulted in an 88% yield of an orange/yellow solid after two hours at 60°C. google.com

The hydrogenation of diiminosuccinonitrile (DISN) also represents a potential one-pot pathway to this compound. acs.org These strategies highlight the ongoing efforts to develop more efficient, safer, and environmentally friendly methods for the production of this versatile chemical intermediate. sci-hub.cat

Chemical Reactivity and Mechanistic Investigations of 2,3 Diamino 2 Butenedinitrile

Fundamental Reaction Types and Products

2,3-Diamino-2-butenedinitrile (B1144326), also known as diaminomaleonitrile (B72808) (DAMN), is a versatile chemical intermediate recognized for its reactivity, which is comparable to that of o-phenylenediamine. Its structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, allows it to participate in a variety of chemical transformations.

The oxidation of this compound primarily yields diiminosuccinonitrile (B1215917) (DISN). This conversion can be facilitated by various oxidizing agents. Research has also explored clay-mediated oxidation, highlighting the role of mineral surfaces in catalyzing this transformation, which may have implications for prebiotic chemistry. The oxidation process involves the removal of hydrogen atoms from the amino groups, leading to the formation of imine functionalities.

Table 1: Oxidation of this compound

| Reactant | Product | Transformation |

|---|---|---|

| This compound | Diiminosuccinonitrile | Oxidation of amino groups to imine groups |

The reduction of this compound can lead to the formation of saturated amine derivatives. The hydrogenation of the carbon-carbon double bond and the nitrile groups can produce compounds such as 2,3-diaminobutanedinitrile and, with further reduction, 1,4-diaminobutane derivatives. The synthesis of DAMN itself can be achieved through the hydrogenation of diiminosuccinonitrile (DISN), indicating the reversibility of the oxidation-reduction process between these two compounds. The specific products of DAMN reduction depend on the reducing agent and reaction conditions employed. General methods for nitrile reduction, which can be applied to DAMN, often utilize reagents like lithium aluminium hydride or catalytic hydrogenation to convert the nitrile groups into primary amines.

The amino groups of this compound readily undergo substitution reactions, making it a valuable precursor for the synthesis of a wide array of functionalized products, particularly heterocyclic compounds.

One of the most common substitution reactions is the condensation with aldehydes and ketones. For instance, the reaction of DAMN with aromatic aldehydes typically results in the formation of mono-imine products under mild conditions. This is because the formation of the first Schiff base deactivates the second amino group, preventing further substitution. However, bis-imine products can be obtained under more forceful conditions, such as higher temperatures and the presence of an acid catalyst.

Furthermore, DAMN serves as a key building block for the synthesis of various nitrogen-containing heterocycles, including:

Pyrazines

Imidazoles

Purines

Pyrimidines

Porphyrazines

These reactions typically proceed through condensation of the amino groups with dicarbonyl compounds or other suitable electrophiles, followed by cyclization.

Table 2: Selected Substitution Reactions of this compound

| Reactant(s) | Product Type | Example Product |

|---|---|---|

| This compound + Aromatic Aldehyde | Mono-imine | (2Z)-2-Amino-3-{[(1E)-phenylmethylene]amino}but-2-enedinitrile |

| This compound + α-Diketone | Pyrazine derivative | 2,3-Dicyanopyrazine |

Photoinduced Transformations and Tautomerization Mechanisms

This compound exhibits significant photochemical activity, undergoing isomerization and tautomerization upon exposure to ultraviolet (UV) radiation. These transformations are of interest due to their potential role in prebiotic chemical evolution.

Upon irradiation with UV light, this compound (the cis-isomer, DAMN) can undergo photoisomerization to its corresponding trans-isomer, 2,3-diaminofumaronitrile (DAFN). mdpi.com This cis-trans isomerization is a well-established photochemical process. mdpi.com In solution, a photostationary state can be reached, containing a mixture of both DAMN and DAFN. mdpi.com Quantum-chemical calculations have been employed to study the mechanism of this photoisomerization, analyzing competitive pathways on both the singlet and triplet potential energy surfaces. nih.gov While a triplet state mechanism has been suggested, evidence indicates that the singlet reaction channel is also significant. nih.gov The deexcitation from the S1 to the S0 state is predicted to be rapid, occurring on a sub-picosecond timescale. nih.gov This photoisomerization is a crucial step in the proposed prebiotic synthesis of purine (B94841) nucleobases, as DAFN can further react to form imidazole (B134444) derivatives. mdpi.comnih.gov

In addition to cis-trans isomerization, UV excitation of this compound can induce an intramolecular hydrogen-atom transfer. mdpi.com This process leads to the formation of a ketenimine tautomer. mdpi.com The transfer of a hydrogen atom occurs from one of the amino groups to the nitrogen atom of a nitrile group. mdpi.com The generation of this ketenimine species has been confirmed by spectroscopic studies of DAMN in low-temperature argon matrices, where the characteristic IR absorption band of the ketenimine group was observed after UV irradiation. mdpi.com It is proposed that the formation of the ketenimine may proceed through the DAFN intermediate. mdpi.com This photoinduced tautomerization represents another significant photochemical pathway for DAMN, alongside its isomerization to DAFN and subsequent cyclization to imidazole derivatives. mdpi.com

Table 3: Photoinduced Transformations of this compound

| Process | Reactant | Product | Stimulus |

|---|---|---|---|

| Photoisomerization | This compound (cis) | 2,3-Diaminofumaronitrile (trans) | UV light |

| Tautomerization | This compound | Ketenimine tautomer | UV light |

Cyclization to Imidazole Derivatives (e.g., 4-Amino-1H-imidazole-5-carbonitrile)

The transformation of this compound (also known as diaminomaleonitrile, DAMN) into imidazole derivatives is a significant reaction, particularly in the context of prebiotic chemistry. wikipedia.orgchemicalbook.com The photochemical rearrangement of DAMN under UV light yields 4-Amino-1H-imidazole-5-carbonitrile (AICN). wikipedia.orgchemicalbook.com This process is considered a key step in the potential prebiotic synthesis of nucleobases. wikipedia.orgchemicalbook.com

The mechanism for this transformation involves several key steps. mdpi.com Initially, DAMN, the cis-isomer, undergoes a photoisomerization process to form its trans-isomer, 2,3-diaminofumaronitrile (DAFN). mdpi.com This trans isomer is then capable of photochemically converting into the cyclic imidazole derivative, AICN. mdpi.com

Detailed mechanistic studies involving UV-induced transformations of DAMN isolated in argon matrices have identified crucial intermediates. mdpi.com A primary process is a photoinduced hydrogen-atom transfer from an amino group to a nitrile group, which generates a ketenimine tautomer. mdpi.com This ketenimine intermediate is a key structure on the reaction pathway from DAMN/DAFN to the final cyclized product, AICN. mdpi.com The formation of both the ketenimine tautomer and AICN has been confirmed by comparing experimental infrared spectra with theoretically predicted spectra. mdpi.com

Table 1: Key Stages in the Photochemical Cyclization of DAMN to AICN

| Stage | Description | Key Intermediate(s) |

| Photoisomerization | The cis-isomer (DAMN) absorbs UV light and converts to the trans-isomer (DAFN). mdpi.com | 2,3-diaminofumaronitrile (DAFN) |

| Hydrogen Transfer | A hydrogen atom is transferred from an amino group to a nitrile group upon UV excitation. mdpi.com | Ketenimine Tautomer |

| Cyclization | The intermediate undergoes ring closure to form the stable imidazole ring. | 4-Amino-1H-imidazole-5-carbonitrile (AICN) |

Reaction Pathways with Key Reagents

Condensation Reactions with Aldehydes and Ketones

This compound readily undergoes condensation reactions with various aldehydes and ketones. These reactions typically involve the nucleophilic attack of the amino groups of DAMN on the carbonyl carbon of the aldehyde or ketone, leading to the formation of Schiff base derivatives.

For instance, the reaction of DAMN with diketones such as 2,6-heptanedione and 2,7-octanedione has been investigated. The reaction with 2,7-octanedione was found to yield trans-5,8a-dimethyl-1,5a,6,7,8,8a-hexahydrocyclopenta[e]-1,4-diazepine-2,3-dicarbonitrile, demonstrating a complex cyclization pathway following the initial condensation.

Furthermore, Schiff base derivatives of DAMN can be subsequently reacted with other reagents, leading to more complex heterocyclic systems.

Table 2: Examples of Condensation Reactions of DAMN with Ketones

| Ketone | Product(s) |

| 2,6-Heptanedione | (2Z)-2-amino-3-[(1E)-3-methylcyclohex-2-enylideneamino]but-2-enedinitrile and (2Z)-2-amino-3-[(1Z)-3-methylcyclohex-2-enylideneamino]but-2-enedinitrile |

| 2,7-Octanedione | trans-5,8a-dimethyl-1,5a,6,7,8,8a-hexahydrocyclopenta[e]-1,4-diazepine-2,3-dicarbonitrile |

Reactivity with Isocyanates

The reaction of this compound with isocyanates provides a pathway to various nitrogen-containing heterocyclic compounds. The initial reaction between the amino groups of DAMN and an isocyanate typically affords a urea (B33335) derivative. These urea intermediates can then undergo further transformations.

For example, the condensation of DAMN with various aryl isocyanates yields urea compounds that can be subsequently treated with aldehydes to obtain purine-type structures. In other pathways, Schiff base derivatives of DAMN react with isocyanates in the presence of a base like triethylamine (B128534) to give substituted 2-oxoimidazoles. These compounds can cyclize and are easily oxidized to form 8-oxopurine-6-carbonitriles.

Ring closure reactions of DAMN with electrophilic aryl isocyanates can also lead directly to the formation of 5,5′-diimino-1,1′-diaryl-4,4′-biimidazolidinylidene-2,2′-diones.

Table 3: Products from the Reaction of DAMN with Isocyanates

| Reactant(s) | Intermediate(s) | Final Product(s) |

| DAMN + Aryl Isocyanates | Urea Derivatives | Purine-type compounds (with aldehyde), 5,5′-diimino-1,1′-diaryl-4,4′-biimidazolidinylidene-2,2′-diones |

| DAMN-derived Schiff base + Isocyanates | --- | Substituted 2-oxoimidazoles, 8-oxopurine-6-carbonitriles (after oxidation) |

Metal Ion Interactions and Complex Formation

This compound and its derivatives, particularly Schiff bases, are effective ligands for a variety of metal ions due to the presence of multiple nitrogen and oxygen donor atoms. acs.orgnih.govnih.gov This allows for the formation of stable mononuclear, dinuclear, and macrocyclic coordination compounds. acs.orgnih.gov

The template condensation of DAMN with aldehydes like salicylaldehyde or diformylphenols in the presence of metal ions such as Copper(II) and Vanadium(IV) is a common strategy for synthesizing these complexes. acs.orgnih.gov This method has been used to create open-chain and macrocyclic Schiff-base complexes. acs.orgnih.gov

For example, cobalt complexes of Salen-type ligands derived from DAMN have been synthesized and characterized. nih.gov In these complexes, the ligand coordinates to the cobalt center through a planar N₂O₂ donor set. nih.gov Similarly, mononuclear Cu(II) and V(IV)O derivatives, as well as dinuclear macrocyclic Cu(II) complexes, have been structurally characterized. nih.gov The coordination environment and the specific metal ion influence the geometry and electronic properties of the resulting complex. nih.govlibretexts.org

Table 4: Examples of Metal Complexes Derived from this compound

| Metal Ion | Ligand Type | Resulting Complex Type |

| Copper(II) | Open-chain Schiff base (from DAMN + salicylaldehyde) | Mononuclear Cu(II) complex. nih.gov |

| Vanadium(IV) | Open-chain Schiff base (from DAMN + salicylaldehyde) | Mononuclear V(IV)O complex. nih.gov |

| Copper(II) | Macrocyclic Schiff base (from DAMN + diformylphenols) | Dinuclear macrocyclic Cu(II) complex. acs.orgnih.gov |

| Cobalt(II) | Salen-type Schiff base (from DAMN + substituted salicylaldehydes) | Mononuclear Co(II) complex. nih.gov |

Derivatization Strategies and Heterocyclic Synthesis from 2,3 Diamino 2 Butenedinitrile

Schiff Base Ligand Derivatization

2,3-Diamino-2-butenedinitrile (B1144326) serves as a foundational molecule for the synthesis of Schiff base ligands, which are characterized by the presence of an imine or azomethine group (-C=N-). These ligands are of particular interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.

Synthesis and Structural Elucidation of Schiff Bases

The synthesis of Schiff bases from this compound typically involves the condensation reaction between the amino groups of the dinitrile and carbonyl compounds, such as aldehydes or ketones. nih.gov This reaction, often catalyzed by acid, results in the formation of a C=N double bond. nih.gov The resulting Schiff base ligands can be acyclic or macrocyclic, depending on the nature of the carbonyl compound used. For instance, the [1+2] condensation with aromatic and heterocyclic dialdehydes yields a number of acyclic Schiff bases. researchgate.net

The structural elucidation of these Schiff bases is accomplished through various spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the formation of the azomethine group, which displays a characteristic stretching vibration band. scispace.com ¹H Nuclear Magnetic Resonance (NMR) spectroscopy helps in identifying the protons in the vicinity of the imine group and other structural features of the molecule. jit.ac.in Elemental analysis provides the empirical formula of the synthesized compounds. mdpi.com X-ray crystallography can be employed to determine the precise three-dimensional structure of the Schiff base molecules in the solid state.

Table 1: Spectroscopic Data for a Representative Schiff Base Derived from this compound

| Spectroscopic Technique | Characteristic Feature | Observed Value/Region |

| Infrared (IR) | Azomethine (C=N) stretch | ~1605-1640 cm⁻¹ scispace.commdpi.com |

| Cyano (C≡N) stretch | ~2200 cm⁻¹ researchgate.net | |

| ¹H NMR | Azomethine (CH=N) proton | ~8.0-9.0 ppm |

| Aromatic protons | ~7.0-8.0 ppm jit.ac.in |

Coordination Chemistry of Schiff Base Metal Complexes

Schiff bases derived from this compound are excellent ligands for the formation of metal complexes. nih.gov They can coordinate with a wide range of transition metal ions, including but not limited to copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn), through the nitrogen atoms of the azomethine groups. nih.gov The presence of other donor atoms, such as oxygen or sulfur, in the Schiff base structure can lead to the formation of polydentate ligands that form highly stable chelate rings with the metal ion. researchgate.net

The coordination of the Schiff base to a metal ion is evidenced by shifts in the IR and UV-Visible spectra. In the IR spectrum, a shift in the C=N stretching frequency upon complexation indicates the involvement of the azomethine nitrogen in bonding with the metal. mdpi.com UV-Visible spectroscopy can provide information about the geometry of the resulting metal complex. The coordination geometry can vary from tetrahedral to square planar to octahedral, depending on the metal ion, the structure of the Schiff base ligand, and the reaction conditions. researchgate.net Molar conductance measurements can be used to determine whether the resulting complexes are electrolytes or non-electrolytes. researchgate.net

Table 2: Properties of Metal Complexes with Schiff Bases Derived from this compound

| Metal Ion | Coordination Geometry | Molar Conductance | Spectroscopic Shifts (C=N stretch) |

| Cu(II) | Square Planar/Tetrahedral | Varies | Shift to lower or higher frequency |

| Ni(II) | Square Planar/Octahedral | Varies | Shift to lower or higher frequency |

| Co(II) | Tetrahedral/Octahedral | Varies | Shift to lower or higher frequency |

| Zn(II) | Tetrahedral | Non-electrolyte | Shift to lower or higher frequency |

Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds due to the presence of vicinal amino groups and nitrile functionalities.

Imidazole (B134444) Ring System Construction

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The reaction of this compound with various reagents can lead to the formation of substituted imidazoles. For example, the coupling of 2,3-diaminomaleonitrile with substituted aromatic aldehydes in the presence of a cerium(IV) ammonium (B1175870) nitrate/nitric acid mixture can yield 2-aryl-4,5-dicarbonitrile imidazole derivatives. nih.gov The construction of the imidazole ring from this precursor takes advantage of the two adjacent amino groups which can react with a one-carbon synthon.

Purine (B94841) Nucleobase Synthesis Pathways

Purines are a class of nitrogen-containing heterocyclic compounds that consist of a pyrimidine (B1678525) ring fused to an imidazole ring. The de novo synthesis of purine ribonucleotides in biological systems involves the construction of the purine bicycle from imidazole ribotide intermediates. nih.gov While direct prebiotic synthesis pathways are a subject of study, the formation of purines from simpler precursors often involves imidazole derivatives. nih.gov The structure of this compound, with its vicinal diamine and nitrile groups, provides a scaffold that can be elaborated to form the fused ring system of purines. The Traube purine synthesis is a classic method for constructing the purine ring system by annulating an imidazole ring onto an ortho-diaminopyrimidine. mdpi.com

Pyrimidine and Other Polycyclic Nitrogen Heterocycle Formation

This compound can also be utilized in the synthesis of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The formation of pyrimidine rings often involves the condensation of a three-carbon unit with a compound containing a urea (B33335) or amidine functionality. The amino and nitrile groups in this compound can participate in cyclization reactions to form pyrimidine-fused systems. Furthermore, its versatile reactivity allows for its use in the synthesis of more complex polycyclic nitrogen heterocycles, such as pyrido[2,3-d]pyrimidines. jocpr.com The construction of these fused heterocyclic systems is of significant interest due to their diverse biological activities. nih.govscielo.org.mx

Advanced Spectroscopic and Computational Characterization of 2,3 Diamino 2 Butenedinitrile and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic behavior of 2,3-diamino-2-butenedinitrile (B1144326). Each technique offers unique insights, and when used in combination, they provide a comprehensive characterization of the compound and its derivatives.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural determination of organic molecules.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." For this compound (the cis-isomer, DAMN), experimental IR spectra of the compound isolated in a low-temperature argon matrix have been compared with theoretically predicted spectra. mdpi.com The analysis reveals strong IR bands corresponding to the NH₂ scissoring vibrations at 1640, 1620, and 1601 cm⁻¹. mdpi.com The C≡N stretching mode results in a relatively high-intensity band due to the antisymmetric coupling of the two nitrile groups. mdpi.com A distinctive pattern of IR absorptions at 1357, 1295, and 1234 cm⁻¹ is attributed to NH₂ rocking vibrations coupled with the C−N bond stretching. mdpi.com

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (in Ar matrix) |

| Antisymmetric NH₂ Stretch | 3470, 3459 |

| Symmetric NH₂ Stretch | 3367, 3362 |

| C≡N Antisymmetric Stretch | High Intensity (Calculated: 103.7 km mol⁻¹) |

| NH₂ Scissoring | 1640, 1620, 1601 |

| NH₂ Rocking / C-N Stretch | 1357, 1295, 1234 |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local electronic environment of atomic nuclei, such as ¹H and ¹³C. While NMR is a critical technique, the available literature focuses heavily on the characterization of derivatives formed from DAMN, such as monoimines. For example, the reaction of DAMN with benzaldehyde yields (2Z)-2-Amino-3-{[(1E)-(phenyl)methylene]-amino}but-2-enedinitrile, whose structure has been confirmed by ¹H and ¹³C NMR. nih.gov

| Spectroscopy | Chemical Shifts (δ ppm) for a Phenyl Derivative nih.gov |

| ¹H-NMR | 8.31 (s, 1H), 7.94 (broad s, 2H), 7.93 (d, J = 7.9 Hz, 2H), 7.48 (m, 1H), 7.47 (m, 2H) |

| ¹³C-NMR | 156.1, 135.7, 131.3, 128.6, 128.5, 126.9, 113.7, 112.9, 103.9 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is instrumental in studying the electronic transitions of DAMN and monitoring its chemical transformations.

Studies have shown that DAMN undergoes photochemical transformations upon exposure to UV radiation. mdpi.com Irradiation with UV light at wavelengths greater than 320 nm or 295 nm induces chemical changes, indicating strong absorption in this region of the electromagnetic spectrum. mdpi.com This property allows UV-Vis spectroscopy to be an effective tool for monitoring reactions involving DAMN. For instance, the consumption of DAMN during solvothermal polymerization processes has been successfully monitored using UV-Vis spectroscopy, often in conjunction with High-Performance Liquid Chromatography (HPLC) for accurate quantification. nih.govacs.org

The photochemical conversion of DAMN to its trans-isomer, 2,3-diaminofumaronitrile (DAFN), and subsequently to 4-amino-1H-imidazole-5-carbonitrile (AICN) is a key process where UV light plays a crucial role. mdpi.comwikipedia.org Theoretical simulations of the UV spectra using time-dependent density functional theory (TD-DFT) have been employed to understand the electronic transitions responsible for these photoreactions. mdpi.com

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, the molecular formula is C₄H₄N₄, corresponding to a molecular weight of approximately 108.10 g/mol . pharmacompass.comchemsynthesis.comcymitquimica.com This value represents the molecular ion peak (M⁺) expected in a mass spectrum.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous confirmation of a compound's elemental formula. This has been applied to derivatives of DAMN. For instance, in the characterization of (2Z)-2-amino-3-({(1E)-[2-((E)-{[(Z)-2-amino-1,2--dicyanovinyl]imino}methyl)phenylmethylene}-amino)but-2-enedinitrile, HREIMS analysis showed a molecular ion peak at m/z 314.0998, which is consistent with the calculated value for the formula C₁₆H₁₀N₈ (314.1028), confirming the structure. nih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Through this technique, the structures of various salts and derivatives of DAMN have been elucidated. researchgate.netresearchgate.net

While crystallographic data for the parent DAMN molecule is available through crystallographic databases, detailed studies on its derivatives provide excellent examples of the structural insights gained. nih.gov The analysis of (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile, a di(azomethine) derivative, revealed that the molecule is effectively planar. researchgate.net The crystal structure exhibits π-π stacking interactions between adjacent parallel molecules. researchgate.net

| Parameter | Value for (E)-2,3-Bis[(E)-benzylideneamino]but-2-enedinitrile researchgate.net |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.7601(8) Å, b = 6.2709(9) Å, c = 10.4361(15) Å |

| Unit Cell Angles | α = 91.67(5)°, β = 98.33(5)°, γ = 91.95(5)° |

| Key Structural Feature | The molecule is effectively planar. |

| Intermolecular Interactions | π-stacking with an interplanar spacing of 3.431 (3) Å. |

Quantum Chemical and Computational Studies

Computational chemistry, particularly methods based on quantum mechanics, provides deep insights into the geometric and electronic structures of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying molecular systems. arxiv.orgnih.gov It has been extensively applied to investigate this compound and its isomers.

Geometry optimization of the cis-isomer (DAMN) performed at the DFT(B3LYP)/6-311++G(d,p) level of theory identified only one minimum on the potential energy surface. mdpi.comresearchgate.net This lowest-energy structure possesses C₂ symmetry, where the amino groups are involved in a symmetric, intramolecular hydrogen-bond-like interaction. mdpi.com

For the trans-isomer (DAFN), DFT calculations revealed two low-energy minima corresponding to nearly planar structures. mdpi.com The lowest-energy form has C₂ symmetry, while a second structure with Cᵢ symmetry is only slightly higher in energy (by 0.46 kJ mol⁻¹). mdpi.com These computational findings are crucial for interpreting experimental spectra and understanding the relative stabilities and potential energy surfaces of the isomers.

Molecular Dynamics and Reaction Mechanism Simulations

Computational simulations, particularly Density Functional Theory (DFT) and molecular dynamics (MD), provide profound insights into the behavior of this compound and its derivatives at an atomic level. These methods are instrumental in elucidating reaction pathways and the dynamic nature of these molecules.

Studies on the cis-isomer, 2,3-diaminomaleonitrile (DAMN), have utilized DFT calculations to explore its structural and energetic properties. Optimization of the DAMN structure at the DFT(B3LYP)/6-311++G(d,p) level of theory has identified a single minimum on the potential energy surface (PES), corresponding to a structure with C2 symmetry. nih.gov In this conformation, the amino groups are engaged in a symmetric, intramolecular hydrogen-bond-like interaction. nih.gov In contrast, the trans-isomer, 2,3-diaminofumaronitrile (DAFN), exhibits two low-energy minima on its PES, corresponding to nearly planar structures with slight pyramidalization of the amino groups. nih.gov

Reaction mechanism simulations have been particularly focused on the photochemical transformations of these compounds. UV irradiation of matrix-isolated DAMN monomers has been shown to induce a photoinduced hydrogen-atom transfer from an amino group to a nitrile group. nih.gov This process results in the formation of a ketenimine tautomer, a key intermediate. nih.gov The computational simulation of the IR spectrum of this ketenimine form shows good agreement with experimental data, validating the proposed mechanism. nih.gov

Furthermore, these computational studies have mapped out the intrinsic reaction coordinate (IRC) for isomerization processes. nih.gov By optimizing the geometries of the transition states and calculating the harmonic vibrational frequencies, researchers can estimate the energy barriers for these transformations. nih.gov For instance, the conversion of DAMN to DAFN is a well-known cis-trans photoisomerization process. nih.gov Subsequent photochemical conversion of DAFN can lead to the formation of the cyclic imidazole (B134444) derivative, 4-amino-1H-imidazole-5-carbonitrile (AICN). nih.gov These simulations are crucial for understanding the potential prebiotic synthesis of purine (B94841) nucleobases, where these reactions are believed to play a role. nih.gov

While specific molecular dynamics simulations on this compound are not extensively detailed in the reviewed literature, the principles of MD simulations are broadly applicable. Such simulations would model the molecule and its environment (e.g., a solvent box) over time, solving Newton's equations of motion for the system. This would allow for the study of conformational dynamics, solvent effects, and the thermodynamic properties of the system, complementing the static picture provided by DFT calculations.

Computational Insights into Binding Interactions (e.g., Ligand-Protein)

The study of how this compound and its derivatives interact with biological macromolecules is a critical area of computational chemistry, with significant implications for drug discovery and design. Molecular docking and other computational techniques are employed to predict the binding modes and affinities of these compounds with protein targets.

A notable example is the investigation of Schiff bases derived from diaminomaleonitrile (B72808) as potential inhibitors of cruzain, a key enzyme from Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net Molecular docking simulations were performed to understand the structure-activity relationships of a series of 27 synthesized diaminomaleonitrile derivatives. researchgate.net

These computational studies successfully predicted the binding of these ligands within the catalytic site of the cruzain enzyme. researchgate.net The simulations revealed key intermolecular interactions between the ligands and the amino acid residues of the enzyme's binding pocket. For instance, the most active inhibitor, analog 13 , was predicted to form a crucial hydrophobic contact with the residue Met68, an interaction not observed with less active compounds. researchgate.net

The accuracy of these computational predictions was validated by the strong correlation observed between the calculated binding energies (using the ChemScore function) and the experimentally determined IC50 values (a measure of inhibitory potency). researchgate.net This correlation underscores the predictive power of molecular docking in this context.

The detailed interactions for a selection of these compounds are summarized in the table below, showcasing how computational methods can elucidate the specific molecular interactions that govern ligand-protein binding.

| Compound | Predicted Binding Energy (ChemScore) | Key Interacting Residues |

|---|---|---|

| Analog 1 | 21.1 | (Details not specified) |

| Analog 9 | 21.9 | (Details not specified) |

| Analog 13 | 22.6 | Met68 |

| Analog 22 | 19.2 | (Details not specified) |

| Analog 24 | 17.3 | (Details not specified) |

These computational insights are invaluable for rational drug design, allowing researchers to optimize lead compounds by modifying their structure to enhance favorable interactions with the target protein, thereby improving their therapeutic potential.

Polymerization of 2,3 Diamino 2 Butenedinitrile and Polymeric Material Development

Polymerization Kinetics and Mechanistic Aspects

The thermal polymerization of 2,3-diamino-2-butenedinitrile (B1144326) can be initiated at relatively low temperatures and often exhibits autocatalytic behavior. mdpi.com Both solid-state and melt polymerization processes are highly efficient, which is likely due to the self-accelerating nature of their kinetics. researchgate.net

Studies involving differential scanning calorimetry (DSC) have been employed to analyze the polymerization kinetics. For the bulk thermal polymerization of DAMN, a three-stage autocatalytic kinetic mechanism has been proposed. nih.gov The kinetic curves typically show a sigmoidal shape, which is characteristic of autocatalytic reactions. mdpi.com Non-isothermal DSC experiments have been used to determine the kinetic triplet, which includes the activation energy, the pre-exponential factor, and the mechanism function. mdpi.com

Mechanistically, the polymerization of DAMN is complex and involves several key reactions. In situ mass spectrometry coupled with thermogravimetry has revealed that deamination (loss of ammonia, NH₃) and dehydrocyanation (loss of hydrogen cyanide, HCN) are two significant processes that occur during the polymerization. researchgate.netresearchgate.net These elimination reactions contribute to the formation of a complex, conjugated polymeric system. researchgate.net It has been proposed that the solid-state polymerization of DAMN can lead to the formation of a two-dimensional macrostructure predominantly based on imidazole (B134444) rings. researchgate.net The nonradical nature of the polymerization mechanism has been suggested by analyzing the effect of oxygen on the reaction kinetics. researchgate.net

It is also suggested that byproducts formed under certain conditions, such as hydrothermal polymerization, could have a catalytic effect on the reaction. nih.gov This is supported by evidence of the autocatalytic nature of HCN-derived polymers, where the polymer product can accelerate the formation of new polymer chains. nih.gov

Influence of Reaction Conditions on Polymer Properties

The properties of polymers derived from this compound are significantly influenced by the reaction conditions, such as solvent and temperature. Solvothermal polymerization (STP) has been explored using a range of solvents and temperatures to modulate the polymer characteristics. nih.govacs.org

The choice of solvent plays a critical role in the polymerization yield and the formation of byproducts. nih.gov While DAMN is soluble in medium-polarity solvents like acetonitrile, the polymerization yields can be low under mild thermal conditions. nih.govacs.org Protic solvents, particularly n-alcohols, have been found to be highly effective. The highest polymerization yields, approaching quantitative levels, have been achieved using n-pentanol at 130 °C and n-hexanol at 150 °C. nih.govnih.gov In contrast, hydrothermal conditions (using water as the solvent) can lead to a decrease in polymer yield due to competing hydrolysis and oxidation side reactions. nih.gov The use of n-pentanol or n-hexanol significantly reduces the formation of these byproducts. nih.govnih.gov

Temperature is another crucial parameter affecting the polymerization process. An increase in temperature generally leads to higher conversion rates. nih.govacs.org For instance, in the n-alcohol series of solvents (n-butanol, n-pentanol, n-hexanol), increasing the temperature from 110 °C to 150 °C results in a notable increase in the conversion of DAMN to polymer. nih.govacs.org

The following table summarizes the effect of different solvents and temperatures on the conversion of this compound after a 24-hour reaction time.

| Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|

| Water | 80 | ~30 |

| Acetonitrile | 80 | <5 |

| n-Butanol | 80 | ~15 |

| Toluene | 110 | <5 |

| DMSO | 110 | ~10 |

| Aniline | 110 | ~20 |

| n-Butanol | 110 | ~25 |

| n-Pentanol | 130 | ~95 |

| n-Hexanol | 150 | ~98 |

Note: The conversion percentages are approximate values based on graphical data presented in the source literature. nih.govacs.org

Structural and Morphological Characterization of Resulting Polymers

The polymers produced from this compound have been characterized using various analytical techniques to elucidate their structure and morphology. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are key tools for determining the chemical structure of these polymers. nih.govnih.gov

FTIR spectra of DAMN-based polymers typically exhibit characteristic absorption bands. These include bands around 3300 cm⁻¹ (N-H stretching vibrations), 2200 cm⁻¹ (C≡N stretching vibrations of nitrile groups), and 1640 cm⁻¹ (C=N and C=C stretching vibrations). nih.gov The intensity of the nitrile band around 2200 cm⁻¹ relative to the band around 1630 cm⁻¹ can be used to estimate the extent of the reaction. nih.gov

The morphology of these polymers has been investigated using scanning electron microscopy (SEM). researchgate.net While detailed morphological descriptions are limited in the provided search results, the use of SEM indicates that the surface topography and particle shape of the synthesized polymers are of interest. The polymerization conditions, such as the solvent and temperature, are expected to influence the morphological properties of the resulting materials. acs.org The solid-state polymerization of DAMN, for example, has been explored for the synthesis of two-dimensional materials. researchgate.net

Thermogravimetric analysis (TGA) has been used to study the thermal stability of these polymers. For polymers synthesized under hydrothermal conditions, a significant weight loss of around 9% is observed below 175 °C, which is attributed to the dehydration of the highly hydrophilic polymer. nih.gov This indicates that polymers produced in aqueous media have a strong affinity for water. nih.gov

Functional Properties of this compound-Based Polymers

Polymers derived from this compound possess a range of functional properties that make them promising candidates for various applications in materials science. nih.govacs.org Their conjugated structure, resulting from the polymerization process, is a key factor contributing to these properties.

These polymers have shown potential for use in the development of:

Capacitors and Semiconductors: The conjugated C=N and C=C bonds within the polymer backbone can facilitate charge transport, making them suitable for electronic applications. nih.govacs.org

Biosensors: The nitrogen-rich structure of the polymers can provide sites for interaction with biological molecules, which is a desirable characteristic for sensor development. nih.gov

Catalysts: DAMN-based polymers have demonstrated catalytic activity. For instance, they have been shown to catalyze the thermal decomposition of ammonium (B1175870) perchlorate (B79767), a component of solid rocket propellants. researchgate.net The addition of 10% by mass of these polymers to ammonium perchlorate was found to decrease both the maximum exothermic peak temperature of decomposition and the activation energy. researchgate.net

The high hydrophilicity of some DAMN polymers, particularly those synthesized in aqueous media, is another notable property. nih.gov This characteristic could be advantageous in applications where interaction with aqueous environments is required. The electrical properties of polymers containing nitrile groups are also of interest, as the strong dipole moment of the cyano group can influence the dielectric properties of the material.

Applications of 2,3 Diamino 2 Butenedinitrile in Functional Materials Science

Semiconducting Materials Development

Polymers derived from 2,3-diamino-2-butenedinitrile (B1144326) have shown significant promise in the field of semiconducting materials. The high nitrogen content and π-conjugated system of DAMN make it an excellent monomer for synthesizing highly conjugated macromolecular systems with interesting electronic properties.

Recent research has focused on the thermal and microwave-assisted polymerization of DAMN to create novel semiconducting materials. For instance, the hydrothermal polymerization of DAMN using microwave radiation has been successfully employed to synthesize polymeric submicron particles. mdpi.com These DAMN-based polymers are part of a broader class of materials known as HCN polymers, which are gaining interest in materials science. mdpi.comrsc.org

The resulting polymeric particles exhibit redox behavior, a key characteristic for semiconductor applications. mdpi.com The structural and electrochemical properties of these materials have been evaluated, confirming their potential as semiconductors. mdpi.comrsc.org This innovative approach, which is often rapid and utilizes green solvents, opens up new possibilities for creating functional materials derived from DAMN for use in electronic devices. The thermal polymerizability of DAMN, both in aqueous media and in bulk, has also been reported to yield materials with potential applications in capacitors and biosensors, further highlighting its versatility. mdpi.comrsc.org

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

Derivatives of this compound have been investigated as sensitizers in dye-sensitized solar cells (DSSCs), a promising type of photovoltaic technology. The intrinsic donor-acceptor character of the DAMN scaffold makes it an attractive core for designing organic dyes that can efficiently absorb light and inject electrons into a semiconductor's conduction band, the fundamental process of a DSSC.

Researchers have synthesized novel dyes by creating Schiff base derivatives of DAMN. In one study, three new DAMN-based dyes were prepared in a one-pot reaction and designed specifically as sensitizers for DSSCs. researchgate.netnih.gov The photovoltaic performance of these dyes was evaluated, with the most effective dye achieving a power conversion efficiency of 0.38% under AM 1.5 illumination. researchgate.netnih.gov While this efficiency is modest compared to state-of-the-art sensitizers like N719 (which achieved 5.4% in the same study), it demonstrates the potential of the DAMN framework in photovoltaic applications. researchgate.netnih.gov

Furthermore, DAMN has been used as a starting material for the synthesis of more complex structures like porphyrazines, which are also used in DSSCs. nih.gov The ability to modify the DAMN structure allows for the tuning of the photophysical and electrochemical properties of the resulting dyes, which is crucial for optimizing the performance of solar cells.

| Dye Designation | Power Conversion Efficiency (%) | Reference |

|---|---|---|

| SA1 | 0.09 | researchgate.netnih.gov |

| SA2 | 0.22 | researchgate.netnih.gov |

| SA3 | 0.38 | researchgate.netnih.gov |

| N719 (Control) | 5.4 | researchgate.netnih.gov |

Chemosensor Design and Sensing Mechanisms

This compound is a highly effective building block for the design and synthesis of chemosensors for detecting a variety of ionic species and reactive oxygen species. chemicalbook.com Its unique π-conjugated structure, featuring both donor and acceptor groups, can be readily functionalized to create receptors that exhibit changes in their optical properties, such as color or fluorescence, upon binding with a target analyte. chemicalbook.commdpi.com

DAMN-based chemosensors have been successfully developed for the selective detection of both metal ions and anions. chemicalbook.com The general design approach involves coupling the DAMN core with other molecular units that act as binding sites and signaling components. chemicalbook.com

Sensing Mechanisms:

Colorimetric Sensing: Many DAMN-derived sensors operate via a colorimetric response, allowing for "naked-eye" detection. For example, a sensor combining a DAMN moiety with a julolidine (B1585534) moiety was designed for the selective detection of copper (Cu²⁺) and fluoride (B91410) (F⁻) ions. benthamdirect.com Upon interaction with Cu²⁺, the sensor's color changes from yellow to colorless. benthamdirect.com For fluoride ions, the color changes from yellow to orange due to deprotonation of the sensor molecule. benthamdirect.com

Fluorescence Sensing: Other sensors are designed to give a fluorescent "turn-on" or "turn-off" response. An indole-coupled DAMN-based chemosensor was developed for the dual detection of reactive oxygen species (OCl⁻) and metal ions (Zn²⁺ and Mn²⁺). mdpi.com The detection of hypochlorite (B82951) (OCl⁻) occurs through the oxidative cleavage of an imine bond, which results in a significant enhancement of fluorescence. mdpi.com In contrast, the binding of Zn²⁺ and Mn²⁺ ions leads to chelation-induced enhanced fluorescence (CHEF). mdpi.com

Ion Displacement: Some DAMN-based systems employ a sequential sensing mechanism. For instance, a quinoline-based sensor was developed for the sequential detection of Cu²⁺ and cyanide (CN⁻) ions through a metal ion displacement approach. chemicalbook.com

| Sensor Base | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Julolidine-DAMN | Cu²⁺, F⁻ | Colorimetric | 2.1 µM (for Cu²⁺) | benthamdirect.com |

| Indole-DAMN | OCl⁻, Zn²⁺, Mn²⁺ | Fluorescence Turn-On | 2.8 µM (OCl⁻), 12.71 µM (Zn²⁺) | mdpi.com |

| Quinoline-DAMN | Cu²⁺, CN⁻ | Sequential Colorimetric | Not Specified | chemicalbook.com |

| Indole-DAMN | F⁻ | Colorimetric & Fluorescent | Not Specified | chemicalbook.com |

Catalytic Applications in Organic Transformations

While this compound is primarily recognized as a versatile synthon, or building block, for a wide array of heterocyclic compounds, its direct application as a catalyst is not extensively documented. longdom.org Instead, its value in catalysis lies in its role as a precursor to more complex ligands and molecules that can then be used to form catalytically active species.

DAMN is used to synthesize diimines and Schiff bases, which are important classes of ligands in coordination chemistry. chemicalbook.commdpi.com These DAMN-derived ligands can coordinate with various transition metals to form complexes that exhibit catalytic activity in a range of organic transformations. For example, metal complexes of Schiff bases are known to be effective catalysts for reactions such as oxidations and condensations. benthamdirect.com

Furthermore, DAMN serves as a key starting material for creating macrocyclic compounds like porphyrazines. chemicalbook.com Metal complexes of these macrocycles are well-known for their catalytic properties. Although DAMN is crucial for forming the ligand framework, the catalytic activity is typically a function of the final metal-ligand complex rather than the DAMN molecule itself. Therefore, the primary role of this compound in catalysis is as a foundational element for constructing the organic portion of more elaborate catalyst systems.

Prebiotic Chemistry and Astrobiological Significance of 2,3 Diamino 2 Butenedinitrile

Role in the Abiotic Synthesis of Biomolecules (e.g., Purines)

2,3-Diamino-2-butenedinitrile (B1144326), as a tetramer of hydrogen cyanide (HCN), is a key player in the proposed pathways for the prebiotic formation of purines such as adenine (B156593) and guanine. mdpi.comnih.gov The prevailing hypothesis posits that under the influence of ultraviolet (UV) light, the more stable cis-isomer, diaminomaleonitrile (B72808) (DAMN), undergoes photoisomerization to its trans-isomer, diaminofumaronitrile (DAFN). mdpi.comresearchgate.net

This photochemical transformation is a critical step, as DAFN can then undergo a further series of reactions, also driven by UV radiation, to form 4-amino-1H-imidazole-5-carbonitrile (AICN). mdpi.com AICN is a pivotal intermediate, serving as a direct precursor to the purine (B94841) ring system.

The subsequent conversion of AICN to purines can proceed through various proposed reactions. For instance, the reaction of AICN with another molecule of hydrogen cyanide or its hydrolysis product, formamide, can lead to the formation of adenine. nih.govresearchgate.net Similarly, reactions of AICN with other simple prebiotic molecules are thought to yield other purines, such as guanine. nih.gov

Beyond its central role in purine synthesis, early experimental work has also suggested that the acidic hydrolysis of diaminomaleonitrile could have been a prebiotic source of simple amino acids, including aspartic acid, alanine, and glycine. nih.gov

| Compound Name | Chemical Formula | Role in Prebiotic Synthesis |

|---|---|---|

| Diaminomaleonitrile (DAMN) | C4H4N4 | HCN tetramer; initial substrate for photochemical reactions. |

| Diaminofumaronitrile (DAFN) | C4H4N4 | Photoisomerization product of DAMN. |

| 4-amino-1H-imidazole-5-carbonitrile (AICN) | C4H4N4 | Cyclized product of DAFN; direct precursor to purines. |

| Adenine | C5H5N5 | A key purine base in DNA and RNA, formed from AICN. |

| Guanine | C5H5N5O | Another essential purine base, potentially formed from AICN. |

Formation Mechanisms under Primitive Earth and Extraterrestrial Conditions

The prevalence of hydrogen cyanide in prebiotic environments is a cornerstone of many origin-of-life scenarios. The formation of this compound is intrinsically linked to the oligomerization of HCN, a process believed to have been widespread on the primitive Earth and in various extraterrestrial settings. mdpi.com

Primitive Earth Conditions: On the early Earth, it is hypothesized that a reducing atmosphere, rich in molecules like methane (B114726) and ammonia, could have led to the production of significant quantities of hydrogen cyanide through processes such as electrical discharges (simulating lightning) and photochemical reactions driven by solar UV radiation. nih.gov In aqueous environments, such as ponds or oceans, this HCN could have undergone base-catalyzed polymerization to form a variety of oligomers, including diaminomaleonitrile. acs.org The presence of mineral surfaces, such as clays (B1170129), is thought to have played a crucial role in concentrating these precursor molecules and catalyzing the polymerization reactions. Some computational studies suggest that the formation of diaminomaleonitrile is thermodynamically favorable compared to many proposed polymer products of HCN. chalmers.se

Extraterrestrial Conditions: The building blocks of life may not have been exclusively homegrown. The discovery of a diverse array of organic molecules in meteorites and the detection of nitriles in comets and the interstellar medium lend support to the theory of an exogenous delivery of prebiotic compounds to the early Earth. nih.gov Hydrogen cyanide is a known constituent of cometary ice and has been observed in star-forming regions. sci-hub.se This suggests that the formation of HCN oligomers, including diaminomaleonitrile, could occur in these cold, radiation-rich environments. It has been proposed that the dark, organic-rich material found in comets may, in part, consist of polymers of HCN, including diaminomaleonitrile. nih.gov The estimated timescales for HCN oligomerization suggest that these reactions could occur even in low-temperature environments (around 200 K) within thousands of years. nih.gov

| Environment | Key Conditions | Proposed Formation Pathway |

|---|---|---|

| Primitive Earth (Aqueous) | Presence of HCN, water, ammonia, potential mineral catalysts (clays), UV radiation, electrical discharges. | Base-catalyzed oligomerization of aqueous hydrogen cyanide. |

| Comets and Asteroids | Frozen HCN, water ice, ammonia, exposure to cosmic rays and UV radiation. | Solid-state polymerization of HCN within icy matrices. |

| Interstellar Medium | Low temperatures, low density, presence of HCN gas and dust grains, UV radiation. | Gas-phase reactions and surface-catalyzed reactions on icy dust grains. |

Experimental Simulations of Prebiotic Chemical Environments

To test the plausibility of these proposed prebiotic pathways, scientists conduct laboratory experiments that simulate the conditions of the primitive Earth and extraterrestrial environments. These simulations have provided crucial evidence for the formation of this compound and its subsequent transformation into purine precursors.

Early experiments, dating back to the 1960s, demonstrated that the polymerization of aqueous solutions of hydrogen cyanide or ammonium (B1175870) cyanide yields a complex mixture of products, from which diaminomaleonitrile could be isolated. mdpi.com These experiments often involved heating concentrated solutions of HCN, sometimes in the presence of bases like ammonia, to mimic conditions in evaporating ponds on the early Earth.

More sophisticated experiments have focused on the photochemical aspects of this chemistry. For instance, irradiating solutions of diaminomaleonitrile with UV light has been shown to induce its isomerization to diaminofumaronitrile and its subsequent conversion to 4-amino-1H-imidazole-5-carbonitrile (AICN). mdpi.comnih.gov These experiments often investigate the effects of different wavelengths of UV light and the presence of photosensitizers to understand the efficiency of these transformations under plausible prebiotic conditions.

Recent research has also explored the role of mineral surfaces in these simulations. Experiments have shown that minerals like clays can enhance the polymerization of HCN and potentially influence the distribution of products. Furthermore, solvothermal polymerization experiments with diaminomaleonitrile in various solvents have been conducted to understand the influence of the reaction medium on the resulting polymers. nih.gov

| Experimental Setup | Simulated Environment | Key Findings |

|---|---|---|

| Aqueous HCN Polymerization | Evaporating ponds on primitive Earth. | Formation of diaminomaleonitrile as a major product. |

| UV Irradiation of Diaminomaleonitrile | Sunlight exposure on the early Earth's surface. | Photoisomerization to diaminofumaronitrile and subsequent cyclization to 4-amino-1H-imidazole-5-carbonitrile. |

| HCN Reactions on Mineral Surfaces | Interactions with the Earth's early crust. | Catalysis of HCN oligomerization and potential for selective product formation. |

| Solvothermal Polymerization | Hydrothermal systems or solvent-rich environments. | Influence of solvent polarity and temperature on the polymerization of diaminomaleonitrile. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。